molecular formula C18H19N5O4 B2931316 3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide CAS No. 483995-81-9

3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Cat. No.: B2931316
CAS No.: 483995-81-9
M. Wt: 369.381
InChI Key: QZLLGLLOCNKIPI-UHFFFAOYSA-N
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Description

3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a complex organic compound that features a combination of phenolic, methoxy, and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the Huisgen cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The phenolic and methoxyphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to and modulate the activity of proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
  • 3-(4-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Uniqueness

The presence of both phenolic and methoxy groups in 3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide provides unique chemical properties, such as enhanced solubility and reactivity, compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-26-13-5-3-4-12(10-13)19-18(25)14(17-20-22-23-21-17)8-11-6-7-15(24)16(9-11)27-2/h3-7,9-10,14,24H,8H2,1-2H3,(H,19,25)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLLGLLOCNKIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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